1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds with significant biological activities .
Mechanism of Action
Target of Action
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinolines family Tetrahydroisoquinolines (thiq) based compounds have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that thiq based compounds may play an essential role in neuroprotection, potentially through mechanisms such as mao inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .
Biochemical Pathways
It is known that thiq based compounds can affect dopamine metabolism , which suggests that they may influence the dopaminergic pathways in the brain.
Result of Action
It is suggested that thiq, a related compound, may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered thiq in high doses .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of specific enantiomers .
Biochemical Analysis
Biochemical Properties
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This interaction can lead to the inhibition of MAO activity, resulting in increased levels of these neurotransmitters in the brain. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In addition, it can modulate the expression of genes involved in neuroprotection and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative disorders . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with monoamine oxidase (MAO) leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including neuroprotection and modulation of neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing neuroinflammation . At higher doses, it can lead to toxic effects, including neuronal damage and behavioral changes . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines followed by reduction and N-alkylation . The reaction conditions often involve the use of isobutyryl chloride for acylation and subsequent reduction of the endocyclic C=N bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multistep synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions typically involve the conversion of iminium intermediates to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as sodium borohydride (NaBH4) .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research explores its role in developing therapeutic agents for neurodegenerative disorders.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the trimethyl substitution.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous compound with neuroprotective properties.
Uniqueness
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWGTBRGQQDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-78-3 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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